4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde, with the CAS number 892873-58-4, is an organic compound characterized by its biphenyl structure substituted with a hydroxyl group and a methoxy group. The molecular formula is C₁₄H₁₂O₃, and it has a molecular weight of approximately 228.24 g/mol. This compound features a carbaldehyde functional group, which contributes to its reactivity and potential biological activity.
The chemical reactivity of 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde primarily involves its aldehyde functionality. It can participate in various reactions typical of aldehydes, including:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.
Research indicates that compounds like 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde exhibit various biological activities. Specifically, they have been studied for their potential in:
Several synthetic routes have been reported for the preparation of 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde:
4-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde has several potential applications:
Interaction studies are crucial for understanding how 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde interacts with biological targets. These studies often involve:
Several compounds share structural similarities with 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | 39224732 | Contains an additional methyl group; potential for different biological activity. |
4-Hydroxy-3',5-dimethoxy[1,1'-biphenyl]-3-carboxaldehyde | 39224791 | Features two methoxy groups; may enhance solubility and reactivity. |
4-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbaldehyde | 1261948-09-7 | Methyl substitution may alter pharmacological properties. |
What distinguishes 4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde from these similar compounds is its specific arrangement of functional groups and its unique potential for interactions within biological systems. Its balance of hydrophilic and lipophilic characteristics may provide advantages in drug design and development.